molecular formula C8H7Br3O B015578 1,3,5-Tribromo-2-methoxy-4-methylbenzene CAS No. 41424-36-6

1,3,5-Tribromo-2-methoxy-4-methylbenzene

Cat. No. B015578
CAS RN: 41424-36-6
M. Wt: 358.85 g/mol
InChI Key: NMPPAMFEYWGNCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,3,5-Tribromo-2-methoxy-4-methylbenzene often involves multi-step organic reactions, including halogenation, methoxylation, and methylation. For instance, the base-induced polymerization of related compounds in aqueous acetonitrile yields soluble polyelectrolytes, which upon thermal elimination give electronically substituted poly(phenylene vinylene)s showcasing the complexity and versatility in synthesizing such compounds (Lahti et al., 1994).

Molecular Structure Analysis

The molecular structure of 1,3,5-Tribromo-2-methoxy-4-methylbenzene and its derivatives has been extensively studied using spectroscopic and computational methods. For example, studies have employed density functional theory (DFT) calculations to optimize geometric structures and to predict electronic properties, indicating the importance of computational methods in understanding the molecule's structure and behavior (Kotan & Kardaş, 2021).

Chemical Reactions and Properties

The chemical reactions involving 1,3,5-Tribromo-2-methoxy-4-methylbenzene derivatives are characterized by their reactivity towards electrophilic substitution, due to the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group. These reactions are pivotal for further functionalization of the benzene ring. For instance, polymerization reactions have been used to synthesize related compounds with significant electronic properties, demonstrating the compound's versatility in chemical synthesis and modification (Lahti et al., 1994).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of 1,3,5-Tribromo-2-methoxy-4-methylbenzene in different environments. X-ray diffraction analysis and spectroscopic methods are typically employed to elucidate the crystal structure and to understand the intermolecular interactions that influence these properties. For related compounds, single-crystal X-ray diffraction analysis has revealed detailed structural information, highlighting the role of van der Waals interactions in crystal packing (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical properties of 1,3,5-Tribromo-2-methoxy-4-methylbenzene, such as reactivity, stability, and electronic properties, are influenced by its molecular structure. The presence of bromine atoms and a methoxy group affects its electron distribution, making it a candidate for various chemical reactions. Computational studies, including DFT calculations, play a significant role in predicting these properties, offering insights into the molecule's behavior in chemical processes (Kotan & Kardaş, 2021).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of polystannylated benzene derivatives and tris- and tetrakis(chloromercurio)benzenes. The structure of these compounds was confirmed by X-ray crystallography, highlighting its role in organometallic chemistry (Rot et al., 2000).

Chemical and Electrochemical Reactions

  • Research has shown its relevance in the electrochemical reduction of methyl triclosan, a known environmental pollutant, at glassy carbon electrodes in specific solvent conditions. This study contributes to our understanding of environmental chemistry and pollutant degradation (Peverly et al., 2014).

Applications in Marine Biology and Pharmacology

  • Highly brominated mono- and bis-phenols from marine algae, structurally related to 1,3,5-Tribromo-2-methoxy-4-methylbenzene, have been studied for their radical-scavenging activity, demonstrating the compound's potential in pharmacological applications (Duan et al., 2007).

Inclusion Complex Formation

  • The compound has been investigated for its ability to form stable inclusion complexes with benzene, stabilized by aromatic C-H···O hydrogen bonds, indicating its potential in creating novel supramolecular structures (Pigge et al., 1999).

Novel Synthetic Approaches

  • It has played a role in the synthesis of new covalent organic frameworks (COFs) with hydrazone linkages, expanding the possibilities in the field of porous materials (Uribe-Romo et al., 2011).

Safety And Hazards

I couldn’t find specific safety and hazard information for 1,3,5-Tribromo-2-methoxy-4-methylbenzene.


Future Directions

There are no specific future directions mentioned for 1,3,5-Tribromo-2-methoxy-4-methylbenzene in the sources I found.


properties

IUPAC Name

1,3,5-tribromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPAMFEYWGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044939
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-methoxy-4-methylbenzene

CAS RN

41424-36-6
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Vorkamp, J Balmer, H Hung, RJ Letcher… - Emerging …, 2019 - Elsevier
Since the ban of polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), other flame retardants may be increasingly used. Thirty-one current-use …
X Zhang, M Robson, K Jobst, M Pena-Abaurrea… - Environmental …, 2020 - Elsevier
Passive samplers are useful tools for monitoring hydrophobic, persistent, and potentially bioaccumulative contaminants in the environment. In this study, low density polyethylene …

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